molecular formula C20H22N4O4S B2745550 7-methoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1235007-22-3

7-methoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2745550
CAS No.: 1235007-22-3
M. Wt: 414.48
InChI Key: RVMHOLIIOXHSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran-2-carboxamide core substituted with a 7-methoxy group and a piperidin-4-ylmethyl side chain modified by a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety. The structural complexity confers unique physicochemical and biological properties:

  • Benzofuran Core: Imparts rigidity and aromaticity, facilitating interactions with hydrophobic binding pockets in biological targets.
  • Thiadiazole-Piperidine Hybrid: The thiadiazole’s high electronegativity may influence electronic distribution and metabolic stability, while the piperidine ring contributes to solubility and bioavailability in physiological environments.

This compound is hypothesized to exhibit anticancer or antimicrobial activity based on structural analogs, though specific data are pending further validation.

Properties

IUPAC Name

7-methoxy-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-12-18(29-23-22-12)20(26)24-8-6-13(7-9-24)11-21-19(25)16-10-14-4-3-5-15(27-2)17(14)28-16/h3-5,10,13H,6-9,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMHOLIIOXHSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-methoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex compound that integrates various pharmacologically active moieties. Its structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Structure and Properties

The compound features a benzofuran core connected to a piperidine ring substituted with a thiadiazole moiety. The structural complexity may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies indicate that compounds containing thiadiazole derivatives exhibit notable antimicrobial properties. For instance, certain thiadiazole compounds demonstrated significant activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µg/mL .

Table 1: Antimicrobial Activity of Thiadiazole Compounds

Compound NameMicroorganismMIC (µg/mL)
Compound AStaphylococcus aureus20
Compound BCandida albicans25
7-methoxy-N...Staphylococcus aureusTBD

The exact MIC for this compound requires further investigation.

Anticancer Activity

Thiadiazole derivatives have been studied for their anticancer properties. A series of synthesized compounds were tested against various human tumor cell lines, revealing that certain derivatives exhibited potent cytotoxic effects. For example, compounds were shown to inhibit cell proliferation in HepG2 and NCI-H661 cell lines .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Tumor Cell Lines

Compound NameCell LineIC50 (µM)
Compound CHepG215
Compound DNCI-H66110
7-methoxy-N...TBDTBD

The biological activity of the compound can be attributed to various mechanisms:

  • Inhibition of Enzymatic Activity : Some thiadiazoles have been reported to inhibit key enzymes involved in microbial metabolism.
  • DNA Interaction : Certain derivatives show affinity for DNA, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Compounds may induce oxidative stress in microbial cells leading to cell death.

Case Studies

A study on the synthesis and evaluation of thiadiazole-containing compounds revealed promising results in terms of antimicrobial efficacy and cytotoxicity against cancer cells. The research utilized various spectroscopic methods for structural elucidation and employed disk diffusion methods for antimicrobial testing .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including those similar to 7-methoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide, as antimicrobial agents.

Case Study: Thiadiazole Derivatives

A comparative study showed that various thiadiazole derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were synthesized through multicomponent reactions and tested for their Minimum Inhibitory Concentration (MIC) values. For instance, certain derivatives demonstrated MIC values as low as 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Anticancer Properties

The anticancer potential of compounds related to this compound has been investigated extensively.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has shown that derivatives of thiadiazoles possess cytotoxic effects on various cancer cell lines. For example, compounds with structural similarities to this compound demonstrated significant antiproliferative activity against A549 lung carcinoma cells. The mechanism of action involves the induction of apoptosis through caspase activation and cell cycle arrest .

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF78.107Caspase activation
Compound BA54910.0G1 to S phase transition

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives have also been documented. These compounds can inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Pathways

In vitro studies indicated that certain benzofuran-based compounds could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests that this compound may exhibit similar anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Routes : The target compound shares amidation steps with other carboxamide derivatives (e.g., Compound 29) but incorporates a thiadiazole moiety via Suzuki coupling, enhancing structural diversity .
  • Salt Formation : Analogous to Compound 29, the target compound may form hydrochloride salts to improve solubility, a critical factor in drug development .

Bioactivity and Structure-Activity Relationships (SAR)

Table 2: Bioactivity Profiles of Benzofuran and Related Derivatives
Compound Name Bioactivity Key Findings Reference
Target Compound Hypothesized anticancer Thiadiazole’s electronegativity may enhance target binding vs. morpholine analogs
N-(4-Morpholinobutyl)benzofuran-2-carboxamide Drug discovery intermediate Morpholino group improves solubility for CNS applications
7-Methoxy-N-(substituted phenyl) derivatives Antioxidant (IC₅₀: 10–50 μM) Electron-withdrawing substituents (e.g., nitro) enhance activity
Compound 29 In vitro anticancer (GI₅₀: <1 μM) Piperidine and benzothiophene synergize for potency

SAR Insights :

  • Electron-Donating Groups : The 7-methoxy group in the target compound likely augments electron density, improving interactions with redox-sensitive targets (e.g., kinases) compared to unsubstituted benzofurans .
  • Heterocyclic Modifications : The thiadiazole moiety (high electronegativity) may confer greater metabolic stability and binding specificity than morpholine or phenyl substituents .
  • Piperidine vs. Morpholine : Piperidine’s lower polarity compared to morpholine could enhance blood-brain barrier penetration, suggesting divergent therapeutic applications .

Physicochemical and Electronic Properties

  • Electronegativity Effects : The thiadiazole group in the target compound exhibits higher electronegativity than morpholine or phenyl substituents, correlating with altered chemical shifts and reactivity in analogs (e.g., 119Sn NMR trends in related systems) .
  • Solubility: Piperidine and hydrochloride salt formation (as in Compound 29) likely enhance aqueous solubility compared to non-ionic derivatives, critical for in vivo efficacy .

Q & A

Q. What is the optimal synthetic route for preparing 7-methoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Prepare the benzofuran-2-carboxylic acid intermediate (e.g., 5-iodo-benzofuran-2-carboxylic acid) using condensation reactions, as described for analogous benzofuran derivatives .
  • Step 2 : Activate the carboxylic acid using coupling agents (e.g., HATU or EDCl) and react with the piperidine-containing amine intermediate. For example, 4-(4-substituted-piperazin-1-yl)butan-1-amine derivatives have been coupled to benzofuran cores via amide bond formation, yielding 49–85% isolated yields .
  • Step 3 : Introduce the thiadiazole moiety via nucleophilic acyl substitution or thioether formation. Use recrystallization (e.g., from EtOAc or CHCl₃) to purify intermediates .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • ¹H/¹³C NMR : Analyze aromatic protons (δ 6.85–8.00 ppm for benzofuran), piperidine methylene groups (δ 1.65–3.53 ppm), and thiadiazole protons (if observable) .
  • Melting Point (MP) : Compare experimental MP (e.g., 151–154°C for oxalate salts) with literature values to assess purity .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages) for the final product and salts .

Q. What strategies are recommended for isolating intermediates during synthesis?

  • Methodological Answer :
  • Recrystallization : Use solvents like EtOAc or CHCl₃ for high-melting-point intermediates (e.g., HCl salts recrystallized at 265–266°C) .
  • Chromatography : Employ flash column chromatography (silica gel, hexane/EtOAc gradient) for polar intermediates, as demonstrated for piperidine-linked carboxamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s receptor affinity?

  • Methodological Answer :
  • Functional Group Variation : Modify the thiadiazole (e.g., substituents at the 4-methyl position) or benzofuran methoxy group to assess impacts on binding. For example, replacing 2-methoxyphenyl with dichlorophenyl in piperazine derivatives increased D3 receptor selectivity .
  • Linking Chain Optimization : Adjust the methylene spacer between piperidine and benzofuran; shorter/longer chains may alter conformational flexibility and receptor engagement .

Q. What challenges arise in achieving enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers. For piperidine-containing analogs, enantiomers showed distinct D3 receptor binding (e.g., R-enantiomers had 10-fold higher affinity than S) .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-phosphates) during key steps like amide bond formation to induce stereoselectivity .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer :
  • Solvent Effects : Re-record NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) to resolve splitting discrepancies caused by hydrogen bonding .
  • Salt Forms : Compare free base vs. HCl/oxalate salt spectra; protonation states can shift piperidine methylene signals (δ 2.48–3.53 ppm) .

Q. What in vitro models are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]spiperone) to test affinity for dopamine D3 receptors, given structural similarity to high-affinity antagonists .
  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration assays, as thiadiazole derivatives are known inhibitors .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with D3 receptor active sites (PDB: 3PBL). Prioritize derivatives with predicted hydrogen bonds to Ser192/Arg348 .
  • ADME Prediction : Apply SwissADME to optimize logP (target 2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.